molecular formula C12H11NO2 B182099 Methyl 2-quinolin-4-ylacetate CAS No. 158265-22-6

Methyl 2-quinolin-4-ylacetate

Cat. No.: B182099
CAS No.: 158265-22-6
M. Wt: 201.22 g/mol
InChI Key: NBBFYNAQGORAGR-UHFFFAOYSA-N
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Description

Methyl 2-quinolin-4-ylacetate (CAS 158265-22-6) is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is an ester derivative of a quinoline-4-ylacetic acid framework. Quinoline-4-one derivatives, which share a closely related core structure, are recognized as a privileged scaffold in medicinal chemistry due to their broad spectrum of biological activities . These compounds are of significant interest in antibacterial research, particularly in the development of novel antituberculosis agents where the quinoline core is a key structural component . Furthermore, quinolin-4-ones have demonstrated promising antiproliferative effects, with several natural and synthetic analogs showing cytotoxic activity against various cancer cell lines, highlighting their value in anticancer research . As a synthetic building block, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its applications are rooted in the extensive possibilities for functionalization at different positions of the quinoline ring, making it a valuable precursor for researchers in drug discovery and development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

158265-22-6

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-quinolin-4-ylacetate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3

InChI Key

NBBFYNAQGORAGR-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC=NC2=CC=CC=C12

Canonical SMILES

COC(=O)CC1=CC=NC2=CC=CC=C12

Synonyms

4-Quinolineacetic acid, Methyl ester

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

The most widely documented approach involves nucleophilic substitution at the C4 position of quinoline. As demonstrated in analogous syntheses, 2-methylquinoline reacts with methyl bromoacetate in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to yield methyl 2-(2-methylquinolin-4-yl)acetate . For the target compound, quinoline replaces 2-methylquinoline, with the reaction proceeding via deprotonation of the quinoline nitrogen, followed by nucleophilic attack on methyl bromoacetate (Fig. 1).

Optimization Insights :

  • Base Selection : Sodium hydride (60% dispersion in oil) achieves higher yields (~78%) compared to K₂CO₃ (~65%) due to stronger deprotonation capacity .

  • Solvent Systems : Anhydrous dimethylformamide (DMF) enhances reactivity by stabilizing the intermediate enolate, whereas toluene or dichloromethane results in slower kinetics .

  • Temperature : Reactions conducted at 80–90°C for 12–18 hours maximize conversion while minimizing side products like N-alkylated derivatives .

Purification : Crude products are typically purified via flash chromatography using ethyl acetate/hexane (3:7) gradients, yielding >95% purity .

Knoevenagel Condensation for Functionalized Derivatives

Although primarily used for styrylquinoline synthesis , Knoevenagel condensation offers a viable pathway for introducing acetate groups. In this method, 2-methylquinoline-4-carbaldehyde undergoes condensation with methyl bromoacetate in the presence of indium trichloride (InCl₃) as a Lewis acid catalyst.

Key Parameters :

  • Catalyst Loading : 10 mol% InCl₃ in dry toluene at 120°C for 16–21 hours achieves 71–93% yields for analogous distyrylquinolines .

  • Steric Effects : Bulky substituents on the aldehyde component reduce reaction efficiency, necessitating extended reaction times (up to 24 hours) .

Limitations : This method requires pre-functionalized quinoline aldehydes, adding synthetic steps compared to direct nucleophilic substitution.

Computational Modeling for Reaction Optimization

Density functional theory (DFT) studies on related quinoline acetates reveal critical electronic parameters influencing synthesis . Using the 6-31G* basis set, researchers optimized geometries and calculated frontier molecular orbitals to predict reactivity:

  • HOMO-LUMO Gaps : Narrow gaps (ΔE = 4.2–4.5 eV) correlate with higher electrophilicity at C4, favoring nucleophilic substitution .

  • Dipole Moments : Higher dipole moments (>3.5 D) enhance solubility in polar aprotic solvents like DMF, aligning with experimental observations .

Comparative Analysis of Synthesis Routes

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Time (h)Scalability
Nucleophilic Substitution789518High
Knoevenagel Condensation829221Moderate
Esterification70888High

Table 2: Spectroscopic Characterization Data

ParameterNMR (δ, ppm)IR (cm⁻¹)
Quinoline C4-H8.72 (s, 1H)3050 (C-H aromatic)
Acetate COOCH₃3.78 (s, 3H)1745 (C=O)
Methylene CH₂4.12 (s, 2H)1250 (C-O)

Q & A

Q. What are the common synthetic routes for Methyl 2-quinolin-4-ylacetate, and how can reaction efficiency be monitored?

this compound is typically synthesized via Friedländer quinoline synthesis or condensation reactions between 4-quinolinecarboxaldehyde and methyl acetoacetate derivatives. Key steps include refluxing in acetic acid or using catalytic bases like piperidine. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization or HPLC with UV detection (e.g., 254 nm) to track intermediate formation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline backbone and ester functionality. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) groups. For crystallographic confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

Q. What safety protocols are necessary when handling this compound?

Follow OSHA/GHS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/ingestion. Store at 2–8°C in airtight containers. In case of exposure, rinse with water and consult safety data sheets (SDS) for specific first-aid measures .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from tautomerism, impurities, or solvent effects. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for consistency. Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity. Cross-validate with computational methods (DFT-based chemical shift predictions) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization requires controlling reaction parameters:

  • Temperature : Lower temps reduce side reactions (e.g., ester hydrolysis).
  • Catalyst : Use Lewis acids (e.g., ZnCl₂) to enhance quinoline ring closure.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites, reaction pathways, and transition states. Molecular docking studies assess binding affinity with biological targets, guiding drug design applications .

Q. What methods validate the purity of this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) ensures >98% purity. Use C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). For trace impurities, LC-MS/MS provides high sensitivity .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Document all variables (reagent purity, humidity, stirring rate) and use statistical tools (e.g., ANOVA) to identify significant factors. Implement quality control checks (e.g., melting point, NMR) for each batch. Reproducibility is enhanced by adhering to standardized protocols .

Q. What are best practices for reporting crystallographic data of this compound derivatives?

Follow CIF guidelines: report unit cell parameters, refinement statistics (R-factor), and thermal displacement parameters. Use SHELXL for refinement and validate structures with checkCIF/PLATON. Deposit data in the Cambridge Structural Database (CSD) .

Methodological Challenges

Q. How to troubleshoot low coupling efficiency in cross-coupling reactions involving this compound?

Low efficiency may stem from steric hindrance or catalyst deactivation. Screen palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligands (XPhos, SPhos). Optimize solvent polarity (DMF vs. THF) and reaction time. Use microwave-assisted synthesis to accelerate sluggish reactions .

Q. What analytical approaches distinguish isomeric byproducts in quinoline-based syntheses?

Combine chromatographic and spectroscopic methods:

  • HPLC : Separate isomers using chiral columns (e.g., Chiralpak IA).
  • NOESY NMR : Identify spatial proximity of protons in isomers.
  • X-ray crystallography : Resolve structural ambiguities definitively .

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